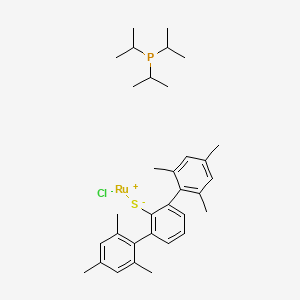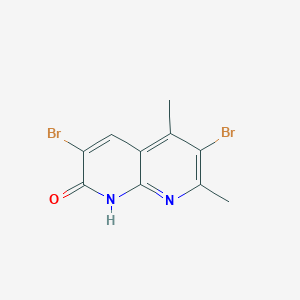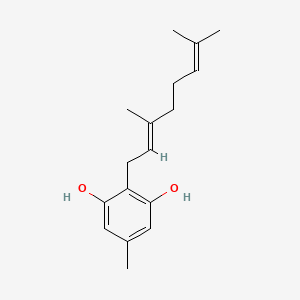
Cannabigerorcin
概要
説明
カンナビゲロールシンは、カンナビノイドの一種であり、大麻植物に自然に存在する化合物です。ユニークな化学構造と潜在的な治療特性で知られています。
作用機序
カンナビゲロールシンは、特定の分子標的と経路と相互作用することでその効果を発揮します。 主にカンナビノイド受容体、特にカンナビノイド受容体1型とカンナビノイド受容体2型に作用します . これらの受容体は、痛みの調節、炎症、神経伝達など、さまざまな生理学的プロセスに関与しています。さらに、カンナビゲロールシンは、他の受容体やイオンチャネルと相互作用する可能性があり、その多様な効果に貢献しています。
生化学分析
Biochemical Properties
Cannabigerorcin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is the fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This compound inhibits FAAH, leading to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, this compound interacts with cannabinoid receptors CB1 and CB2, influencing their activity and downstream signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cannabinoid receptors and other biomolecules. This compound binds to CB1 and CB2 receptors, leading to the activation or inhibition of various signaling pathways. It can also inhibit enzymes such as FAAH, resulting in increased levels of endocannabinoids. These interactions lead to changes in gene expression, enzyme activity, and cellular function. For example, this compound’s binding to CB1 receptors can inhibit the release of neurotransmitters, modulating neuronal activity and reducing pain perception .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology, gene expression, and metabolic activity. In vivo studies have shown that chronic administration of this compound can result in sustained changes in physiological processes, such as reduced inflammation and pain .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can provide therapeutic benefits, such as reduced pain and inflammation. At high doses, this compound can cause toxic effects, including liver damage and altered behavior. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of endocannabinoids. It interacts with enzymes such as FAAH and monoacylglycerol lipase (MAGL), which are involved in the breakdown of endocannabinoids. This compound’s inhibition of these enzymes leads to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. For example, this compound can bind to albumin, a plasma protein that helps transport it through the bloodstream. Once inside cells, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its specific destinations. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall activity within the cell .
準備方法
合成経路と反応条件: カンナビゲロールシンは、さまざまな化学反応によって合成できます。一般的な方法の1つは、アルミナを促進剤としたアリル化を使用する方法です。 このプロセスは通常、特定の前駆体を制御された条件下で反応させてカンナビゲロールシンを得ることを含みます .
工業的生産方法: カンナビゲロールシンの工業的生産は、通常、大麻植物材料からカンナビノイドを抽出することを含みます。 抽出に最も一般的に使用される溶媒には、メタノールとクロロホルムが含まれます . これらの溶媒は、植物材料から化合物を単離して精製するために使用されます。
化学反応の分析
反応の種類: カンナビゲロールシンは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。これらの反応は、化合物の構造を改変し、その特性を向上させるために不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤は、カンナビゲロールシンの酸化に使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、化合物の還元に使用されます。
置換: さまざまな求核剤を置換反応で使用して、分子にさまざまな官能基を導入できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、還元はより飽和した化合物をもたらす可能性があります。
4. 科学研究の応用
カンナビゲロールシンは、幅広い科学研究の応用を持っています。
化学: カンナビノイドの検出と定量化のための分析化学における参照標準として使用されます.
生物学: この化合物は、さまざまな受容体や酵素との相互作用など、生物系に対する潜在的な影響について研究されています。
医学: 研究によると、カンナビゲロールシンは、痛み、炎症、神経疾患などの治療に治療の可能性があることが示されています.
産業: カンナビゲロールシンは、医薬品や栄養補助食品など、カンナビノイドベースの製品の開発に使用されています。
科学的研究の応用
Cannabigerorcin has a wide range of scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Industry: this compound is used in the development of cannabinoid-based products, including pharmaceuticals and nutraceuticals.
類似化合物との比較
カンナビゲロールシンは、その特定の化学構造と特性のために、フィトカンナビノイドの中でユニークです。類似の化合物には以下が含まれます。
カンナビゲロール: 同様の治療の可能性を持つ別のフィトカンナビノイド。
カンナビクロメン: 抗炎症作用と鎮痛作用で知られています。
カンナビジオール: てんかんや不安の治療における可能性について広く研究されています。
これらの化合物はいくつかの類似点を持っている一方で、カンナビゲロールシンのユニークな構造と分子標的との相互作用は、それを科学研究において独特で価値のある化合物にします .
特性
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-12(2)6-5-7-13(3)8-9-15-16(18)10-14(4)11-17(15)19/h6,8,10-11,18-19H,5,7,9H2,1-4H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXGGZQFZIVMF-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345178 | |
| Record name | Cannabigerorcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38106-51-3 | |
| Record name | Cannabigerorcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


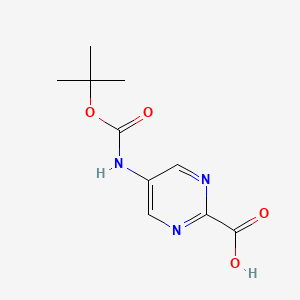
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
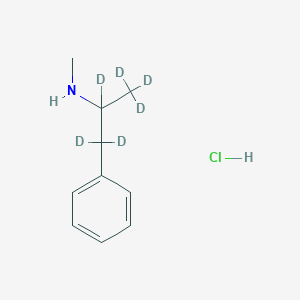
![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B1436139.png)
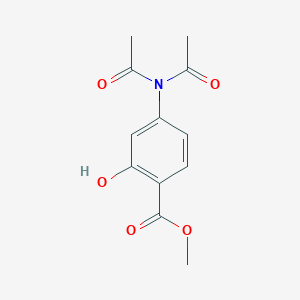
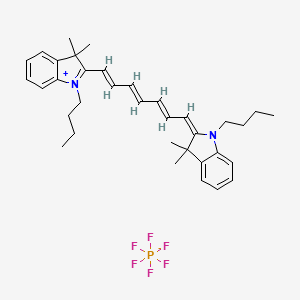
![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)
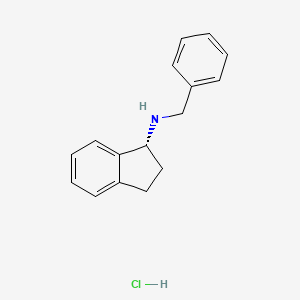
![methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1436149.png)
